Cumambrin B

Description

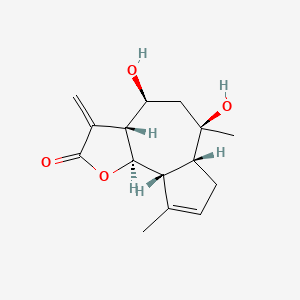

Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3aR,4S,6R,6aR,9aR,9bR)-4,6-dihydroxy-6,9-dimethyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one |

InChI |

InChI=1S/C15H20O4/c1-7-4-5-9-11(7)13-12(8(2)14(17)19-13)10(16)6-15(9,3)18/h4,9-13,16,18H,2,5-6H2,1,3H3/t9-,10+,11+,12-,13-,15-/m1/s1 |

InChI Key |

NKXCPQWCIOWQOE-NQHOMTGGSA-N |

SMILES |

CC1=CCC2C1C3C(C(CC2(C)O)O)C(=C)C(=O)O3 |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)O)C(=C)C(=O)O3 |

Canonical SMILES |

CC1=CCC2C1C3C(C(CC2(C)O)O)C(=C)C(=O)O3 |

Synonyms |

cumambrin B |

Origin of Product |

United States |

Natural Occurrence and Isolation of Cumambrin B and Its Analogues

Botanical Sources and Distribution in Eupatorium, Chrysanthemum, and Ambrosia Genera

Cumambrin B is a naturally occurring sesquiterpene lactone belonging to the guaianolide subclass. These compounds are characteristic secondary metabolites found within the Asteraceae (Compositae) family, a large and diverse group of flowering plants. The distribution of Cumambrin B and its structural analogues, such as Cumambrin A, is particularly notable in several specific genera, including Chrysanthemum, Eupatorium, and to a lesser extent, Ambrosia.

The genus Chrysanthemum is a prominent source of these compounds. frontiersin.orgresearchgate.net Specifically, Cumambrin B has been isolated from the flowers of Chrysanthemum boreale Makino. thieme-connect.comnih.gov This species is also a rich source of related guaianolides, including the more abundant Cumambrin A, as well as Angeloylcumambrin B and Tigloylcumambrin B. thieme-connect.commdpi.com Other species within this genus, such as Chrysanthemum indicum, are known to produce Cumambrin A. nih.gov Chrysanthemum coronarium has been identified as a source for Cumambrin A and another analogue, Dihydrocumambrin A. ekb.eg Additionally, Angeloylcumambrin B was isolated from Chrysanthemum ornatum var. spontaneum. tandfonline.com

Within the Eupatorium genus, Cumambrin B has been successfully isolated from the leaves of Eupatorium maculatum L. researchgate.net While the genus is known for producing a variety of guaianolides, the specific isolation of Cumambrin B has been documented in this species. researchgate.netcapes.gov.brnih.gov Other guaianolides have been found in species like Eupatorium perfoliatum and Eupatorium chinense. capes.gov.brnii.ac.jp

The Ambrosia genus is also known for producing sesquiterpene lactones, particularly pseudoguaianolides and guaianolides. cdnsciencepub.commdpi.com Species such as Ambrosia confertiflora, Ambrosia artemisiifolia, and Ambrosia maritima have been investigated for these compounds. cdnsciencepub.commdpi.comnih.gov While a variety of guaianolides like confertin (B9149) have been identified, the specific isolation of Cumambrin B itself is less frequently reported in the scientific literature for this genus compared to Chrysanthemum and Eupatorium. cdnsciencepub.com However, Cumambrin A has been reported in Ambrosia cumanensis. researchgate.net

Table 1: Botanical Sources of Cumambrin B and its Analogues

| Compound | Botanical Source | Plant Part | Reference(s) |

|---|---|---|---|

| Cumambrin B | Chrysanthemum boreale | Flowers | thieme-connect.com, nih.gov |

| Eupatorium maculatum | Leaves | researchgate.net | |

| Cumambrin A | Chrysanthemum boreale | Flowers | mdpi.com, thieme-connect.com |

| Chrysanthemum indicum | Not Specified | nih.gov | |

| Chrysanthemum coronarium | Flowers | scialert.net, ekb.eg | |

| Ambrosia cumanensis | Not Specified | researchgate.net | |

| Angeloylcumambrin B | Chrysanthemum boreale | Flowers | mdpi.com, thieme-connect.com |

| Chrysanthemum ornatum var. spontaneum | Not Specified | tandfonline.com | |

| Chrysanthemum indicum | Aerial Parts | sci-hub.se | |

| Tigloylcumambrin B | Chrysanthemum boreale | Flowers | mdpi.com, thieme-connect.com |

| Dihydrocumambrin A | Chrysanthemum coronarium | Not Specified | ekb.eg |

Methodologies for Extraction and Purification from Plant Materials

The isolation of Cumambrin B and its analogues from plant matrices involves a multi-step process of extraction and purification. The specific methods employed can vary depending on the plant material and the target compound, but they generally follow a standard phytochemical workflow.

The process typically begins with the collection and drying of the relevant plant parts, such as flowers or leaves, to remove water and facilitate solvent penetration. thieme-connect.comresearchgate.net The dried material is then pulverized to increase the surface area for extraction. researchgate.net

Extraction is commonly performed using organic solvents. The choice of solvent is critical and is based on the polarity of the target sesquiterpene lactones. Chloroform (B151607) (CHCl₃) has been used effectively to extract these compounds from the flowers of Chrysanthemum boreale. thieme-connect.comthieme-connect.com In other procedures, methanol (B129727) (MeOH) was used to extract compounds from Eupatorium maculatum. researchgate.net Soxhlet extraction, a continuous extraction method, has also been employed using solvents like dichloromethane (B109758) (CH₂Cl₂) for species such as Eupatorium perfoliatum. capes.gov.brnih.gov This method is advantageous for its efficiency, ensuring thorough extraction through the continuous flow of fresh, warm solvent. frontiersin.org

Following the initial extraction, a liquid-liquid partitioning step is often used for preliminary purification. This separates compounds based on their differential solubility in two immiscible liquid phases. For instance, a chloroform extract can be partitioned against water to remove highly polar, water-soluble impurities. thieme-connect.comthieme-connect.com Similarly, a methanolic extract might undergo purification by partitioning with a combination of solvents like tetrachloromethane, methanol, and water. researchgate.net Sequential extraction with solvents of increasing polarity is another strategy to fractionate the crude extract. nih.gov

The final stage is purification , which aims to isolate the individual compounds from the complex mixture. Column chromatography is the most common technique used. Various stationary phases can be employed, including silica (B1680970) gel and Sephadex LH-20. researchgate.net The fractions are eluted using a gradient of solvents, typically mixtures of a non-polar solvent (like chloroform or hexane) and a more polar solvent (like methanol or ethyl acetate). researchgate.net The composition of the mobile phase is gradually changed to separate compounds with different polarities. Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compounds. researchgate.net For final purification to achieve high-purity compounds, High-Performance Liquid Chromatography (HPLC), often in a semi-preparative mode, is frequently utilized. researchgate.netscience.gov

Table 2: General Extraction and Purification Methodologies

| Step | Technique | Description | Reference(s) |

|---|---|---|---|

| 1. Preparation | Drying & Pulverization | Plant material (e.g., flowers, leaves) is dried and ground to increase surface area for extraction. | researchgate.net, thieme-connect.com |

| 2. Extraction | Solvent Extraction | Use of organic solvents like chloroform, methanol, or dichloromethane to create a crude extract. Techniques include maceration or Soxhlet extraction. | capes.gov.br, researchgate.net, thieme-connect.com |

| 3. Initial Cleanup | Liquid-Liquid Partitioning | The crude extract is partitioned between immiscible solvents (e.g., chloroform/water) to separate compounds based on polarity and remove impurities. | thieme-connect.com, thieme-connect.com |

| 4. Purification | Column Chromatography | Separation of compounds using a stationary phase (e.g., silica gel) and a mobile phase gradient. Fractions are collected and monitored. | researchgate.net, researchgate.net |

| 5. Final Isolation | High-Performance Liquid Chromatography (HPLC) | High-resolution separation technique used to obtain highly pure individual compounds from the fractions. | science.gov, researchgate.net |

Isolation and Characterization of Related Guaianolides (e.g., Angeloylcumambrin B, Cumambrin A)

Alongside Cumambrin B, a variety of structurally related guaianolides have been isolated and characterized from the same plant genera. Among the most significant are Cumambrin A and Angeloylcumambrin B.

Cumambrin A is a prominent analogue often found in greater abundance than Cumambrin B. mdpi.com It has been isolated from several Chrysanthemum species, including C. boreale, C. indicum, and C. coronarium. mdpi.comnih.govekb.eg Its presence has also been confirmed in Ambrosia cumanensis. researchgate.net The structural elucidation and stereochemistry of Cumambrin A have been definitively confirmed through spectroscopic methods and single-crystal X-ray diffraction analysis. nih.gov

Angeloylcumambrin B is another important derivative, characterized by the presence of an angeloyl group. It has been isolated from the flowers of Chrysanthemum boreale and the aerial parts of Chrysanthemum indicum. thieme-connect.commdpi.comsci-hub.se It was also identified as an antimicrobial sesquiterpene lactone from Chrysanthemum ornatum var. spontaneum. tandfonline.com

Other closely related guaianolides isolated from these sources include:

Tigloylcumambrin B , which features a tigloyl moiety and was co-isolated with Cumambrins A and B from C. boreale. thieme-connect.commdpi.com

Dihydrocumambrin A , a reduced form of Cumambrin A, was found in Chrysanthemum coronarium. ekb.eg

Borenolide , a novel guaianolide, was isolated from C. boreale during investigations that also yielded Cumambrin A and B. thieme-connect.comthieme-connect.com

The characterization of these compounds relies on a combination of modern analytical techniques. Mass Spectrometry (MS) is used to determine the molecular formula. thieme-connect.com Infrared (IR) spectroscopy helps identify functional groups, such as the characteristic carbonyl groups of the ester and γ-lactone rings. thieme-connect.com The core of the structural elucidation is accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional techniques (e.g., COSY, HMQC, HMBC), which are used to piece together the complete chemical structure and relative stereochemistry. nih.govthieme-connect.com

Table 3: Isolation of Guaianolides Related to Cumambrin B

| Compound | Botanical Source | Characterization Methods | Reference(s) |

|---|---|---|---|

| Cumambrin A | Chrysanthemum boreale, C. indicum, C. coronarium, Ambrosia cumanensis | NMR, X-ray Diffraction | researchgate.net, nih.gov, mdpi.com, nih.gov |

| Angeloylcumambrin B | Chrysanthemum boreale, C. indicum, C. ornatum | NMR, MS, IR | mdpi.com, tandfonline.com, sci-hub.se, thieme-connect.com |

| Tigloylcumambrin B | Chrysanthemum boreale | NMR, MS | mdpi.com, thieme-connect.com |

| Dihydrocumambrin A | Chrysanthemum coronarium | Not Specified | ekb.eg |

| Borenolide | Chrysanthemum boreale | NMR, X-ray Diffraction | thieme-connect.com, thieme-connect.com |

Compound Index

Biosynthesis and Metabolic Pathways of Cumambrin B

General Principles of Sesquiterpene Biosynthesis

Sesquiterpenes are a diverse class of C15 natural products derived from the universal C5 isoprene (B109036) unit. uzh.chlibretexts.org The biosynthesis of these compounds follows the "biogenetic isoprene rule," which posits that terpenes are formed by linking isoprene units in a "head-to-tail" manner. mdpi.com The journey begins with primary metabolism, where acetyl-CoA is utilized in the mevalonate (B85504) pathway to produce the isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). uzh.chresearchgate.net

Prenyltransferase enzymes catalyze the condensation of IPP and DMAPP to generate geranyl pyrophosphate (GPP, C10), the precursor to monoterpenes. A subsequent condensation with another IPP molecule yields farnesyl pyrophosphate (FPP, C15), the direct acyclic precursor to all sesquiterpenes. libretexts.orgmdpi.comnih.gov

The immense structural diversity of sesquiterpenes arises from the activity of enzymes called terpene synthases (TPSs). hebmu.edu.cn These enzymes initiate a complex cascade of reactions by catalyzing the ionization of the pyrophosphate group from FPP, forming a farnesyl cation. nih.gov This highly reactive carbocationic intermediate can then undergo a series of intramolecular cyclizations, hydride shifts, methyl migrations, and rearrangements, ultimately leading to a vast array of cyclic and polycyclic carbon skeletons. libretexts.orgmdpi.com The specific folding of the FPP substrate within the enzyme's active site channels the reaction toward a particular structural outcome, often resulting in the formation of multiple products from a single synthase. libretexts.orghebmu.edu.cn

Proposed Biosynthetic Routes to Guaianolide-Type Sesquiterpenes

Cumambrin B belongs to the guaianolide class of sesquiterpene lactones, which are characterized by a 5/7 bicyclic carbon framework fused to a γ-lactone ring. foodb.canih.gov The biosynthesis of most sesquiterpene lactones is believed to originate from germacrane (B1241064) precursors. wur.nl

Biomimetic transformations and biosynthetic studies suggest that the pathway to guaianolides begins with the cyclization of FPP to a germacrene intermediate, such as germacrene A. wur.nl A series of oxidative modifications, likely involving cytochrome P450 monooxygenases, then occurs. A key branching point in the formation of many sesquiterpene lactones is the germacranolide, costunolide (B1669451). wur.nlmdpi.com

For the formation of guaianolides specifically within the Asteraceae family, to which many Cumambrin B-producing species belong, it is hypothesized that the first committed step is the 4,5-epoxidation of costunolide to yield parthenolide. wur.nlmdpi.com The subsequent step involves the opening of this epoxide ring through an intramolecular attack by the C1-C10 double bond. This reaction forges the signature three-cyclic skeleton of the guaianolide-type intermediate, which can then be further modified by various enzymes to produce a wide diversity of guaianolides. mdpi.com A critical stereochemical feature of guaianolides biosynthesized in the Asteraceae family is the specific 6α, 8β conformation of the lactone ring. mdpi.com

Enzymatic Steps and Precursor Involvement in Cumambrin B Formation

While the complete enzymatic sequence for Cumambrin B biosynthesis has not been fully elucidated, a proposed pathway can be inferred from the general principles of guaianolide formation. The primary precursors for the pathway are derived from central metabolism. testbook.comnih.gov

Key Precursors and Intermediates:

| Compound Name | Role |

| Acetyl-CoA | Primary metabolic starter unit. testbook.com |

| Mevalonate | Intermediate in the mevalonate pathway leading to IPP/DMAPP. wur.nl |

| Farnesyl Pyrophosphate (FPP) | Universal C15 precursor for all sesquiterpenes. libretexts.orgmdpi.com |

| Germacrene A | Initial cyclized sesquiterpene intermediate. wur.nl |

| Costunolide | Key germacranolide intermediate, a branching point for various sesquiterpene lactones. mdpi.com |

| Parthenolide | Epoxidized intermediate proposed to be the direct precursor to the guaianolide skeleton. wur.nlmdpi.com |

| Guaianolide Intermediate | The characteristic 5/7 bicyclic core structure. mdpi.com |

The formation of Cumambrin B would proceed from the guaianolide intermediate through a series of specific, enzyme-catalyzed tailoring reactions. These late-stage modifications typically involve hydroxylations, acylations, and other functional group installations to produce the final structure. embopress.org For Cumambrin B, this would involve precise hydroxylations at specific positions on the guaianolide skeleton. The enzymes responsible for these final steps are likely cytochrome P450 monooxygenases and potentially various transferases, which create the specific oxidation pattern seen in the final molecule.

Advanced Structural Elucidation and Stereochemical Analysis of Cumambrin B

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Cumambrin B. emerypharma.comlibretexts.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, revealing the complete carbon skeleton and the placement of functional groups. emerypharma.comresearchgate.netcnjournals.com

The ¹H NMR spectrum of Cumambrin B displays characteristic signals that point to its key structural features. For instance, signals for an exocyclic methylene (B1212753) group (C-13) typically appear as two doublets around δ 6.13 and δ 5.55 ppm. ingentaconnect.comresearchgate.net Another key feature is a signal for the olefinic proton at C-3, which is observed as a broad singlet around δ 5.48 ppm. ingentaconnect.comresearchgate.net

The ¹³C NMR spectrum provides further confirmation of the structure. The lactone carbonyl (C-12) is characterized by a signal at approximately δ 170.0 ppm. ingentaconnect.comresearchgate.net The carbons of the exocyclic double bond (C-11 and C-13) and the endocyclic double bond (C-3 and C-4) resonate at δ 142.5, 121.3, 125.7, and 136.5 ppm, respectively. ingentaconnect.comresearchgate.net The presence of two hydroxyl-bearing carbons (C-4 and C-6) is also confirmed by their respective chemical shifts.

2D NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for establishing connectivity. nih.govkoreascience.kr COSY spectra reveal proton-proton coupling networks, allowing for the tracing of adjacent protons within the molecule's spin systems. ipb.pt HSQC correlates directly bonded proton and carbon atoms, linking the assignments from the two spectra. Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information about longer-range (2-3 bond) C-H correlations, which is vital for piecing together the entire molecular structure.

The relative stereochemistry of Cumambrin B has been deduced through Nuclear Overhauser Effect (NOE) difference measurements. ingentaconnect.com Specifically, observed NOEs between H-1 and H-5, H-5 and H-7, and H-8 and H-9α helped to establish the 1R,5R,6R,7R,8S,10R configuration. ingentaconnect.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cumambrin B (in DMSO-d₆) researchgate.net

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 54.21 | 2.88 (dd, J = 10.9, 8.4) |

| 2 | - | - |

| 3 | 125.68 | 5.48 (s br) |

| 4 | 136.50 | - |

| 5 | 49.92 | 2.92 (dd, J = 9.2, 1.5) |

| 6 | 79.62 | 4.34 (dd, J = 10.9, 8.8) |

| 7 | 48.11 | 3.56 (dt, J = 8.8, 3.8) |

| 8 | 63.60 | 4.18 (ddd, J = 7.5, 7.2, 6.2) |

| 9 | 42.81 | 1.96 (dd, J = 14.8, 7.2, H-9a) / 1.76 (dd, J = 14.8, 7.5, H-9b) |

| 10 | 51.57 | - |

| 11 | 142.48 | - |

| 12 | 170.04 | - |

| 13 | 121.28 | 6.13 (d, J = 3.8, H-13a) / 5.55 (d, J = 3.8, H-13b) |

| 14 | 31.90 | 1.11 (s) |

| 15 | 17.47 | 1.81 (d, J = 1.5) |

Mass Spectrometry (MS) in Molecular Characterization and Identification (e.g., HPLC-TOF-ESI-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental formula of Cumambrin B. Electron Ionization Mass Spectrometry (EIMS) of Cumambrin B shows a molecular ion (M⁺) peak at an m/z of 264.25. ingentaconnect.com This corresponds to the molecular formula C₁₅H₂₀O₄. The fragmentation pattern in EIMS often shows characteristic losses of water molecules (H₂O), resulting in peaks at m/z 246 and 228, which is consistent with the presence of hydroxyl groups. ingentaconnect.com

Modern hyphenated techniques, such as High-Performance Liquid Chromatography coupled with Time-of-Flight Electrospray Ionization Mass Spectrometry (HPLC-TOF-ESI-MS), provide highly accurate mass measurements, further confirming the molecular formula. nih.govphcog.comnih.govphcog.com This technique is particularly powerful for analyzing complex mixtures, allowing for the identification of known compounds like Cumambrin B in plant extracts. nih.govphcog.comnih.gov The combination of retention time from HPLC with the accurate mass from TOF-MS offers high confidence in compound identification. lcms.cz ESI is a soft ionization technique that typically yields a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which helps to unequivocally establish the molecular weight. waters.com

Table 2: Mass Spectrometry Data for Cumambrin B

| Technique | Ion | m/z (Mass-to-charge ratio) | Inferred Information |

|---|---|---|---|

| EIMS | [M]⁺ | 264.25 | Molecular Weight, confirms C₁₅H₂₀O₄ formula ingentaconnect.com |

| EIMS | [M-H₂O]⁺ | 246 | Loss of one water molecule ingentaconnect.com |

| EIMS | [M-2H₂O]⁺ | 228 | Loss of two water molecules ingentaconnect.com |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule, providing an unambiguous three-dimensional structure. vcu.edunih.gov While a crystal structure for Cumambrin B itself is not prominently reported in the literature, this technique has been successfully applied to its close structural analogues, such as Cumambrin A. nih.govkoreascience.kr

The single-crystal X-ray diffraction analysis of Cumambrin A definitively verified its stereochemistry. nih.govkoreascience.kr Given the close structural relationship between Cumambrin A and Cumambrin B, these data provide strong corroborative evidence for the stereochemical assignments in Cumambrin B made by other means, such as NMR. In natural product chemistry, it is a common and accepted practice to infer the stereochemistry of a series of related compounds based on the definitive X-ray structure of one of its members. The absolute configuration of Cumambrin B was also supported by NOE difference experiments in NMR spectroscopy. ingentaconnect.com

Complementary Spectroscopic Methods in Structure Confirmation

In addition to NMR and MS, other spectroscopic methods provide complementary data that support the structural elucidation of Cumambrin B.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. haflonggovtcollege.ac.inscribd.com The IR spectrum of Cumambrin B would be expected to show characteristic absorption bands for hydroxyl (-OH) groups (a broad band around 3400 cm⁻¹) and the α,β-unsaturated γ-lactone carbonyl (C=O) group (a strong band around 1760 cm⁻¹). thieme-connect.com The presence of C=C double bonds would also be indicated by absorptions in the 1650-1600 cm⁻¹ region. slideshare.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. scribd.comnih.gov The α,β-unsaturated lactone moiety in Cumambrin B acts as a chromophore, which would result in a characteristic UV absorption maximum. researchgate.net

Electronic Circular Dichroism (ECD) : For chiral molecules, ECD spectroscopy can be a powerful tool for assigning the absolute configuration. researchgate.net By comparing experimentally measured ECD spectra with those calculated using quantum chemical methods, the absolute stereochemistry can be determined. researchgate.net This method is especially valuable when suitable crystals for X-ray analysis cannot be obtained.

Together, these complementary techniques provide a detailed and cross-validated picture of the structure of Cumambrin B, ensuring the accuracy of the assigned molecular framework and its stereochemistry. cnjournals.com

Biological Activities of Cumambrin B: in Vitro and Ex Vivo Investigations

Modulation of Inflammatory Processes

Cumambrin B has demonstrated the ability to modulate key inflammatory responses in cellular models. Its effects are largely attributed to its interaction with critical signaling pathways and the subsequent reduction in the production of inflammatory mediators.

Inhibition of Pro-inflammatory Mediator Production in Cellular Models

Cumambrin B has been shown to inhibit the production of several key pro-inflammatory mediators. In murine macrophage-like RAW 264.7 cells, Cumambrin B has demonstrated inhibitory activity on the release of nitric oxide (NO). koreascience.kr Sesquiterpene lactones, the class of compounds to which Cumambrin B belongs, are known to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). yakhak.orgplos.orgmdpi.comoncotarget.commedicinalcrop.org This suppression is often linked to the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB). yakhak.orgmdpi.comnih.gov Additionally, some sesquiterpene lactones can reduce the production of prostaglandin (B15479496) E2 (PGE2), another important mediator of inflammation. medicinalcrop.orgresearchgate.netnih.gov

The anti-inflammatory effects of sesquiterpene lactones are often attributed to their α-methylene-γ-lactone moiety, which can interact with cellular components. nih.gov For instance, the inhibition of NF-κB, a key transcription factor for pro-inflammatory genes, is a common mechanism of action for many sesquiterpene lactones. mdpi.comresearchgate.netresearchgate.net

Cellular Responses in Lipopolysaccharide-Stimulated Systems

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of inflammatory responses in immune cells like macrophages. In LPS-stimulated RAW 264.7 macrophages, sesquiterpene lactones have been observed to suppress the inflammatory cascade. yakhak.orgplos.org

Cumambrin B's parent compound, Cumambrin A, has been shown to inhibit the NF-κB signaling pathway induced by RANKL, a key molecule in bone metabolism, which shares signaling components with the LPS pathway. researchgate.netresearchgate.netnih.gov This suggests a potential mechanism for Cumambrin B in mitigating LPS-induced inflammation. The NF-κB pathway is central to the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO. yakhak.orgmedicinalcrop.org

Furthermore, studies on other sesquiterpene lactones have revealed their ability to inhibit the phosphorylation of key signaling proteins in the NF-κB pathway, preventing the translocation of NF-κB into the nucleus and subsequent gene transcription. researchgate.netconicet.gov.ar Some sesquiterpene lactones also affect the STAT3 pathway, another important signaling route in inflammation and cancer. windows.netnih.gov

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

Cumambrin B has been investigated for its potential to inhibit the growth and induce the death of various cancer cells. These studies have highlighted its cytotoxic and anti-proliferative activities across a range of human cancer cell lines.

Growth Inhibition in Diverse Cancer Cell Lines (e.g., HCT-116, U937, K562, HeLa, MCF7, A431)

Cumambrin B has demonstrated cytotoxic activity against several human tumor cell lines. researchgate.net Research on various sesquiterpene lactones has consistently shown their anti-proliferative effects. For instance, related compounds have exhibited growth inhibitory activity against human cancer cell lines such as HCT-116 (colon cancer), U937 (histiocytic lymphoma), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and MCF7 (breast cancer). researchgate.netresearchgate.net

The cytotoxic potential of these compounds is often significant, with some showing IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar or even sub-micromolar range. researchgate.net The anti-proliferative activity of sesquiterpene lactones is a key area of interest in the search for new anticancer agents. researchgate.net

Table 1: Cytotoxic Activity of Sesquiterpene Lactones Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Costunolide (B1669451) | HCT15 | < 0.3 |

| Costunolide | UO-31 | < 0.3 |

| Cumambrin A | HCT15 | < 5.0 |

| Cumambrin A | UO-31 | < 5.0 |

| Hendelin | HCT15 | < 5.0 |

| Hendelin | UO-31 | < 5.0 |

Data sourced from a study on the cytotoxicity of nine sesquiterpene lactones. researchgate.net

Induction of Programmed Cell Death Pathways in Vitro

The anti-cancer effects of sesquiterpene lactones like Cumambrin B are often mediated by the induction of apoptosis, or programmed cell death. nih.govnih.gov This process involves a series of cellular events leading to the controlled dismantling of the cell, a crucial mechanism for eliminating damaged or cancerous cells.

Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.govnih.gov Key events in apoptosis include the activation of caspases, a family of proteases that execute the death program, and changes in the expression of pro-apoptotic and anti-apoptotic proteins. mdpi.commedsci.org For example, the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 can shift the cellular balance towards apoptosis. nih.govmedsci.org

The induction of apoptosis is a hallmark of many effective cancer therapies, and the ability of sesquiterpene lactones to activate these pathways underscores their therapeutic potential. nih.govmdpi.com

Cell Cycle Perturbation Analysis in Neoplastic Cells

In addition to inducing apoptosis, Cumambrin B and related compounds can exert their anti-proliferative effects by interfering with the cell cycle. mdpi.comnih.govfrontiersin.org The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent cancer cells from multiplying.

Sesquiterpene lactones have been shown to cause cell cycle arrest at different phases, such as G0/G1, S, or G2/M, depending on the specific compound and the cancer cell type. nih.govnih.govresearchgate.net This arrest prevents the cells from progressing through the division cycle, thus halting their proliferation. The mechanisms underlying cell cycle arrest often involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.comnih.gov For instance, the upregulation of cell cycle inhibitors like p21 can lead to a G2/M arrest. mdpi.com

By inducing cell cycle arrest, Cumambrin B and its chemical relatives can effectively inhibit the uncontrolled growth that is characteristic of cancer. nih.govfigshare.com

Antimicrobial Efficacy

The effectiveness of Cumambrin B against microbial agents has been a subject of laboratory investigation. The following sections detail its known antibacterial and antifungal activities.

Antibacterial Activity against Select Microbial Strains (e.g., Bacillus subtilis, Staphylococcus aureus, Vibrio parahaemolyticus)

Research into the antibacterial properties of Cumambrin B has yielded specific outcomes. In a study analyzing compounds from Chrysanthemum boreale, Cumambrin B was evaluated for its activity against several bacterial species. The findings indicated that the parent compound, Cumambrin B, was entirely inactive against the tested strains, which included Bacillus subtilis and Staphylococcus aureus. mdpi.com In contrast, its derivatives, angeloylcumambrin B and tigloylcumambrin B, demonstrated antibacterial activity in the same study. mdpi.com

Information regarding the specific activity of Cumambrin B against Vibrio parahaemolyticus was not available in the reviewed literature.

| Bacterial Strain | Reported Activity of Cumambrin B | Source |

|---|---|---|

| Bacillus subtilis | Inactive | mdpi.com |

| Staphylococcus aureus | Inactive | mdpi.com |

| Pseudomonas aeruginosa | Inactive | mdpi.com |

| Bacillus cereus | Inactive | mdpi.com |

| Vibrio parahaemolyticus | Data not available | N/A |

Antifungal Activity in Laboratory Assays

Based on a comprehensive review of the available scientific literature, there is no specific data regarding the antifungal activity of Cumambrin B from laboratory assays.

Regulation of Osteoclastogenesis and Bone Resorption

The potential role of Cumambrin B in bone metabolism, specifically its influence on the formation and function of osteoclasts, has been considered.

Inhibition of Osteoclast Differentiation in Bone Marrow-Derived Macrophages and Other Cell Lines

A review of the scientific literature did not yield specific studies investigating the effect of Cumambrin B on the inhibition of osteoclast differentiation in bone marrow-derived macrophages or other relevant cell lines. While related compounds such as Cumambrin A have been studied for these properties, data focusing exclusively on Cumambrin B is not available. nih.govresearchgate.netresearchgate.net

Impact on Bone Resorption Function in In Vitro Models

There is a lack of available data from in vitro models detailing the specific impact of Cumambrin B on the function of bone resorption.

Enzyme Modulation and Inhibition Profiles

An examination of the scientific literature provided no specific information on the enzyme modulation or inhibition profiles of Cumambrin B. While studies have been conducted on other compounds isolated from the same plant sources for their effects on enzymes like aldose reductase, these findings have not been attributed to Cumambrin B. mdpi.com

Characterization of Direct Enzyme Inhibition

The direct inhibitory effects of Cumambrin B on specific enzymes have been explored in a limited number of studies, primarily in the context of its antimicrobial properties. The data regarding its efficacy as a direct enzyme inhibitor appears to be context-dependent and, in some cases, contradictory.

Research into the biological activities of sesquiterpene lactones from sagebrush indicates that Cumambrin B possesses some antimicrobial properties. One study reported that Cumambrin B and its derivatives were capable of strongly inhibiting the growth of certain bacteria, while showing weaker inhibition against others. arizona.edu The compound has also been described as weakly antifungal. arizona.edu The mechanism for this activity is often attributed to the α-methylene-γ-lactone group, a functional moiety common to many biologically active sesquiterpene lactones. arizona.edu This group is thought to interact with biological molecules, potentially including essential enzymes in microorganisms.

However, other research offers a contrasting view. A study comparing the antibacterial effects of Cumambrin B and its derivatives, angeloylcumambrin B and tigloylcumambrin B, found that the parent Cumambrin B was "totally inactive" against several bacterial strains, including P. aeruginosa, B. subtilis, B. cereus, and S. aureus. mdpi.com In contrast, its derivatives demonstrated measurable antibacterial activity. mdpi.com This suggests that the specific chemical structure, beyond the mere presence of the lactone ring, is critical for direct inhibitory action in this context.

Currently, specific quantitative data on the direct inhibition of isolated enzymes, such as the half-maximal inhibitory concentration (IC₅₀), is not widely available in the scientific literature for Cumambrin B. IC₅₀ values are a standard measure of an inhibitor's potency and are crucial for quantifying its effectiveness against a specific enzyme. edx.org

Table 1: Summary of Reported Direct Biological Activities of Cumambrin B This table is interactive. Click on the headers to sort the data.

| Activity Type | Target Organism/System | Observed Effect | Source |

|---|---|---|---|

| Antibacterial | Various bacteria | Strong to weak inhibition | arizona.edu |

| Antibacterial | P. aeruginosa, B. subtilis, B. cereus, S. aureus | Inactive | mdpi.com |

| Antifungal | Not specified | Weakly active | arizona.edu |

| Cytotoxic | Human cancer cell lines (UACC 62, HCT 15, etc.) | Investigated, but specific results for Cumambrin B not detailed in cited abstract. | thieme-connect.com |

Indirect Modulation of Enzyme Activities within Cellular Signaling Cascades

Beyond direct interaction with enzymes, Cumambrin B has the potential to indirectly modulate enzyme activity by interfering with cellular signaling pathways. This is a characteristic feature of many sesquiterpene lactones (SLs), which are known to be potent regulators of inflammatory signaling cascades. mdpi.com While direct research on Cumambrin B's role in this area is limited, the activities of closely related SLs and the general mechanisms of the compound class provide a strong basis for its expected effects.

The primary pathway implicated in the action of SLs is the nuclear factor-κB (NF-κB) signaling cascade. nih.govmdpi.com NF-κB is a key transcription factor that controls the gene expression of numerous proteins involved in inflammation and immune responses, including several enzymes. nih.gov The proposed mechanism involves the alkylation of a key cysteine residue on the p65 subunit of NF-κB by the SL's α-methylene-γ-lactone moiety. mdpi.com This covalent modification inhibits the ability of NF-κB to bind to DNA, thereby suppressing the transcription of its target genes. mdpi.com

Enzymes whose expression and activity are regulated by NF-κB, and are thus likely modulated by compounds like Cumambrin B, include:

Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins, which are inflammatory mediators. nih.gov

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large quantities of nitric oxide, a molecule involved in inflammatory processes. mdpi.com

Matrix Metalloproteinases (MMPs): A family of enzymes, such as MMP-1, MMP-9, and MMP-13, responsible for degrading the extracellular matrix, a process active in inflammation and tissue remodeling. nih.gov

Furthermore, SLs are known to regulate other signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. mdpi.comresearchgate.net The MAPK cascade is another critical regulator of cellular processes, and its modulation can affect the activity of numerous downstream enzymes and transcription factors. frontiersin.org For example, studies on the closely related Cumambrin A have shown it suppresses the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway. researchgate.netresearchgate.net While these specific effects have not been documented for Cumambrin B, its structural similarity to Cumambrin A suggests it may possess similar capabilities.

Table 2: Potential Indirect Enzyme Modulation by Cumambrin B via Signaling Pathways This table is interactive. Click on the headers to sort the data.

| Signaling Pathway | General Effect of Sesquiterpene Lactones | Consequent Enzyme Modulation | Source |

|---|---|---|---|

| NF-κB Pathway | Inhibition of p65 subunit activation | Downregulation of COX-2, iNOS, and MMPs expression | mdpi.comnih.gov |

| MAPK Pathway | Modulation of ERK, JNK, p38 phosphorylation | Altered activity of downstream kinases and transcription factors | mdpi.comresearchgate.net |

| STAT3 Pathway | Inhibition of expression | Potential modulation of STAT3-regulated enzymes | nih.govu-szeged.hu |

Molecular Mechanisms of Action of Cumambrin B

Targeting of Key Intracellular Signaling Pathways

Research into Cumambrin B and its class of compounds, sesquiterpene lactones (SLs), has revealed a capacity to interfere with complex signaling networks inside the cell. This modulation is central to its mechanism of action.

Cumambrin B has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) transcription factor acs.org. The NF-κB pathway is a cornerstone of the inflammatory response, and its activation leads to the expression of numerous pro-inflammatory genes acs.org. Sesquiterpene lactones are known to possess significant anti-inflammatory activity, which is largely attributed to their ability to suppress this pathway acs.orgnih.gov.

The proposed mechanism for this inhibition involves the direct alkylation of the p65 subunit of the NF-κB protein complex acs.orgnih.gov. Specifically, the α-methylene-γ-lactone structure common to many SLs can react with cysteine residues on target proteins via a Michael-type addition nih.gov. For the NF-κB pathway, this interaction is thought to occur at cysteine-38 in the DNA-binding domain of the p65 subunit, thereby inhibiting the ability of NF-κB to bind to DNA and initiate the transcription of its target genes acs.orgnih.gov. This inhibitory effect is considered a class effect for many sesquiterpene lactones nih.govmdpi.com.

The Mitogen-Activated Protein Kinase (MAPK) cascades—comprising key kinases such as JNK, ERK, and p38—are crucial signaling pathways that translate extracellular stimuli into a wide range of cellular responses, including inflammation and apoptosis. The NF-κB pathway is closely associated with MAPK signaling nih.gov.

While direct studies on Cumambrin B's specific effects on each MAPK component are limited, evidence from related compounds and extracts suggests modulation of this cascade. For instance, the anti-inflammatory activity of other sesquiterpenoids isolated from the Chrysanthemum genus has been linked to the downregulation of MAPK activation semanticscholar.orgmdpi.com. Furthermore, an essential oil from Chrysanthemum boreale, a known source of Cumambrin B, was shown to induce the phosphorylation of p38 MAPK in melanoma cells mdpi.com. Another compound, handelin, from the same plant, was found to suppress the phosphorylation of JNK and ERK mdpi.com. The anticancer properties of feverfew, a plant that also contains Cumambrin B, have been associated with the modulation of both MAPK and NF-κB signaling pathways researchgate.net.

| Compound/Extract Source | MAPK Target | Observed Effect | Reference |

|---|---|---|---|

| Chrysanthemum boreale Essential Oil | p38 | Induces phosphorylation | mdpi.com |

| Handelin (from C. boreale) | JNK, ERK | Suppresses phosphorylation | mdpi.com |

| Chrysanthemulide A | MAPK Pathway | Downregulates activation | semanticscholar.orgmdpi.com |

| Feverfew Extract (contains Cumambrin B) | MAPK Pathway | Associated with modulation | researchgate.net |

The Nrf2/Keap1/ARE pathway is the primary regulator of cytoprotective responses to oxidative and electrophilic stress. There is currently limited direct evidence detailing the interaction of Cumambrin B with this pathway. However, other bioactive compounds isolated from Chrysanthemum boreale have been shown to exert effects through the activation of Keap1-Nrf2 signaling in macrophages, indicating that compounds from this plant source can engage this particular cytoprotective pathway mdpi.com.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cellular proliferation, survival, and differentiation. Sesquiterpene lactones as a class have been identified as regulators of several transcription factors beyond NF-κB, including STAT3 nih.govmdpi.com. Studies on other related compounds have demonstrated an ability to inhibit the expression of STAT3, suggesting a potential mechanism for Cumambrin B researchgate.net.

Direct Interaction with Cellular Receptors and Proteins (e.g., RANKL-RANK interactions)

Cumambrin B's interaction with receptor systems like the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) and its receptor RANK appears to be indirect, occurring through the modulation of downstream signaling pathways. The binding of RANKL to RANK is a critical step in osteoclast differentiation and bone resorption, and this process is heavily dependent on the activation of the NF-κB pathway mdpi.com.

Cumambrin A, a closely related compound, has been shown to mediate its effects on osteoclastogenesis by suppressing RANKL-induced NF-κB activity mdpi.com. This effect is not unique; several sesquiterpene lactones have been demonstrated to inhibit the RANKL-induced activation of the NF-κB signaling pathway mdpi.com. Therefore, Cumambrin B likely interferes with the consequences of the RANKL-RANK interaction by inhibiting NF-κB, a key downstream effector of the pathway.

Transcriptional and Translational Regulation of Gene Expression

The primary mechanism by which Cumambrin B regulates gene expression is through its inhibition of key transcription factors. By targeting pathways like NF-κB and potentially STAT3, Cumambrin B effectively blocks the transcriptional activation of a host of genes involved in the inflammatory process nih.govmdpi.com.

NF-κB is a master regulator of pro-inflammatory gene expression nih.gov. Its inhibition by Cumambrin B would be expected to downregulate the expression of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.govmdpi.com. This regulatory action at the transcriptional level is a direct consequence of the upstream effects on signaling pathways.

| Target Pathway | Key Transcription Factor | Downstream Target Genes (Examples) | Expected Effect of Cumambrin B |

|---|---|---|---|

| NF-κB Signaling | p65/RelA | TNF-α, IL-1β, COX-2, iNOS | Transcriptional Downregulation |

| STAT3 Signaling | STAT3 | Genes for cell survival & proliferation | Potential Transcriptional Downregulation |

Mechanisms of Induced Cellular Demise (e.g., Apoptosis-related pathways, Necroptosis, Autophagy)

There is no available scientific literature detailing the specific mechanisms by which Cumambrin B might induce cellular demise. Research has not yet elucidated its potential interactions with apoptosis-related signaling cascades, such as the intrinsic or extrinsic pathways, or its effects on key mediator proteins like caspases and Bcl-2 family members. Furthermore, there is no information on whether Cumambrin B can trigger other forms of programmed cell death, such as necroptosis or autophagy.

Angiogenesis Modulation at the Cellular Level

The role of Cumambrin B in the modulation of angiogenesis at the cellular level is not documented in the current body of scientific research. There are no studies available that describe its effects on key angiogenic signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway. Consequently, its impact on endothelial cell proliferation, migration, and tube formation, which are critical steps in the formation of new blood vessels, remains unknown.

Structure Activity Relationship Sar Studies of Cumambrin B and Its Analogues

Influence of Guaianolide Skeleton Modifications on Biological Activity

The guaianolide skeleton is a defining feature of Cumambrin B and related sesquiterpene lactones, and its structural integrity is paramount to their biological effects. windows.net Modifications to this orientjchem.orgorientjchem.orgmdpi.com-tricyclic ring system can significantly alter the compound's activity.

Studies on various guaianolide-type sesquiterpenoids isolated from the Chrysanthemum genus have highlighted the importance of the intact lactone ring for their pharmacological activities. mdpi.comresearchgate.net The reactivity of this functional group is often a key determinant of the compound's mechanism of action.

| Compound | Skeleton Type | Reported Biological Activity | Reference |

| Cumambrin A | Guaianolide | Anti-inflammatory, Cytotoxic, Vasorelaxant | mdpi.commdpi.com |

| Cumambrin B | Guaianolide | Cytotoxic | windows.net |

| Angeloylcumambrin B | Guaianolide | Antibacterial, Cytotoxic | mdpi.com |

| Borenolide | Guaianolide | Cytoprotective | mdpi.com |

Role of Specific Functional Groups and Stereochemical Configurations

The biological activity of Cumambrin B and its analogues is not solely dependent on the guaianolide skeleton but is also finely tuned by the presence and orientation of various functional groups. ashp.orgsolubilityofthings.com These include hydroxyl groups, ester moieties, and the α-methylene-γ-lactone ring, which are known to be key pharmacophores.

The α-methylene-γ-lactone moiety is a well-established reactive site in many biologically active sesquiterpene lactones. mdpi.com Its electrophilic nature allows it to undergo Michael-type addition reactions with nucleophilic residues, such as cysteine in proteins. This covalent modification of key signaling proteins, like NF-κB, is a primary mechanism for the anti-inflammatory and anticancer effects of compounds like Cumambrin A. mdpi.compitt.edu

The presence and position of hydroxyl and ester groups also play a significant role. For example, the ester group at C-8 in Cumambrin A contributes to its activity profile. windows.net The stereochemistry of these functional groups is critical, as it dictates the precise three-dimensional shape of the molecule and its ability to fit into the binding pocket of a target protein. Even minor changes in stereochemical configuration can lead to a significant loss of biological activity. mdpi.com

| Functional Group | Role in Biological Activity |

| α-Methylene-γ-lactone | Covalent modification of proteins, crucial for anti-inflammatory and cytotoxic effects. mdpi.commdpi.com |

| Hydroxyl Group | Can form hydrogen bonds with target receptors, influencing binding affinity and specificity. mdpi.comashp.org |

| Ester Moiety | Affects lipophilicity and can be hydrolyzed to release the active form of the compound. windows.net |

Computational Approaches in SAR Elucidation

In recent years, computational methods have become indispensable tools for understanding the structure-activity relationships of natural products like Cumambrin B. collaborativedrug.com Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide valuable insights into how these compounds interact with their biological targets at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies with Cumambrin B analogues have helped to identify key amino acid residues involved in the binding interactions. orientjchem.orgmdpi.comnih.gov For example, docking simulations can reveal hydrogen bonds and hydrophobic interactions between the functional groups of the ligand and the active site of a protein, explaining the observed biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.masemanticscholar.org These models use molecular descriptors, which quantify various physicochemical properties of the molecules, to predict the activity of new, untested compounds. nih.gov For instance, a QSAR study on a series of guaianolides could identify which combination of electronic, steric, and hydrophobic properties leads to optimal biological activity. dergipark.org.trresearchgate.net

These computational approaches not only rationalize the existing SAR data but also guide the design and synthesis of new, more potent, and selective analogues of Cumambrin B for therapeutic applications. nih.gov

| Computational Method | Application in Cumambrin B SAR |

| Molecular Docking | Predicts binding modes and identifies key interactions with target proteins. orientjchem.orgmdpi.commdpi.com |

| QSAR Modeling | Develops predictive models to correlate molecular structure with biological activity and guide the design of new analogues. imist.manih.govresearchgate.net |

Analytical Methodologies for Research and Quantification of Cumambrin B

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. thermopedia.combirmingham.ac.uk For the analysis of Cumambrin B, several advanced chromatographic methods are utilized, often coupled with sensitive detectors to achieve high resolution and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of Cumambrin B. researchgate.net It is frequently paired with various detectors to enhance its specificity and sensitivity.

HPLC with Ultraviolet (UV) and Evaporative Light Scattering Detection (ELSD) : This combination has been successfully used for the quantification of Cumambrin B and related sesquiterpenes. nih.govphcog.com In one method, a binary gradient elution program with acetonitrile (B52724) and ultrapure water is used for chromatographic separation. nih.govphcog.com The UV detector is set at a specific wavelength (e.g., 205 nm) to detect compounds that absorb UV light, while the ELSD is suitable for a wide range of compounds and helps to eliminate baseline drift. nih.govnih.gov This dual-detector approach provides both sensitivity and accuracy. nih.govphcog.com

HPLC coupled with Time-of-Flight Electrospray Ionization Mass Spectrometry (HPLC-TOF-ESI-MS) : This powerful hyphenated technique is used for both qualitative and quantitative analysis. nih.govphcog.com It allows for the identification of not only Cumambrin B but also a range of other constituents in a sample extract based on their mass-to-charge ratio. nih.govphcog.com This method is highly valued for its ability to provide detailed structural information. solubilityofthings.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for volatile or semi-volatile compounds. While less common for sesquiterpene lactones like Cumambrin B without derivatization due to their lower volatility, GC-MS can be employed for the analysis of related compounds in plant extracts. birmingham.ac.ukmontana.edu The technique separates compounds based on their volatility and interaction with the stationary phase, with the mass spectrometer providing definitive identification. birmingham.ac.uk

The table below summarizes typical parameters used in HPLC methods for the analysis of Cumambrin B and related compounds.

| Parameter | HPLC-UV-ELSD | Source(s) |

| Mobile Phase | Acetonitrile and Ultrapure Water (gradient elution) | nih.govphcog.com |

| Column Temperature | 30°C | nih.govphcog.com |

| UV Wavelength | 205 nm | nih.govphcog.com |

Spectroscopic Methods for Detection, Identification, and Purity Assessment in Research Samples

Spectroscopy involves the interaction of electromagnetic radiation with matter to elucidate the structure and properties of molecules. solubilityofthings.com It is indispensable for the identification and purity assessment of Cumambrin B in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the detailed three-dimensional structure of molecules. solubilityofthings.com It provides information about the connectivity and spatial arrangement of atoms within the Cumambrin B molecule. researchgate.net Specific NMR data, including ¹H and ¹³C chemical shifts, are used to confirm the identity of the isolated compound. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. solubilityofthings.comsolubilityofthings.com The IR spectrum of Cumambrin B will show characteristic absorption bands corresponding to its functional groups, such as the γ-lactone ring and hydroxyl groups, which helps in its identification.

Mass Spectrometry (MS) : As a standalone technique or coupled with chromatography, MS is crucial for determining the molecular weight and elemental composition of Cumambrin B. solubilityofthings.comsolubilityofthings.com High-resolution mass spectrometry can provide a highly accurate molecular formula, which is a key piece of data for confirming the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within a molecule and can be used for both qualitative and quantitative analysis. solubilityofthings.com While not as structurally informative as NMR or MS, it is a rapid and straightforward method for detecting the presence of chromophores in Cumambrin B and for quantifying its concentration in solution. japsonline.com

The following table outlines the application of various spectroscopic methods in the analysis of Cumambrin B.

| Spectroscopic Technique | Application | Source(s) |

| NMR Spectroscopy | Detailed 3D structure elucidation, confirmation of identity. | researchgate.netsolubilityofthings.com |

| IR Spectroscopy | Identification of functional groups. | solubilityofthings.comsolubilityofthings.com |

| Mass Spectrometry | Determination of molecular weight and elemental composition. | solubilityofthings.comsolubilityofthings.com |

| UV-Vis Spectroscopy | Detection of chromophores, quantification. | solubilityofthings.comjapsonline.com |

Bioanalytical Methods for Detection in Preclinical Biological Matrices

Bioanalytical methods are essential for studying the behavior of Cumambrin B in biological systems, such as in preclinical research involving cell lysates or animal tissues. asiapharmaceutics.infopnrjournal.com These methods need to be highly sensitive and selective to detect and quantify low concentrations of the analyte in complex biological matrices. mdpi.com

The development of a robust bioanalytical method involves several key steps, including sample preparation, chromatographic separation, and detection. japsonline.com

Sample Preparation : This is a critical step to remove interferences from the biological matrix and to concentrate the analyte. mdpi.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com The choice of method depends on the properties of Cumambrin B and the nature of the biological matrix (e.g., plasma, serum, tissue homogenates). bebac.at

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. pnrjournal.com LC separates Cumambrin B from other components in the prepared sample, and the tandem mass spectrometer provides highly selective and sensitive detection and quantification. pnrjournal.combebac.at This technique is crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a compound in a biological system. asiapharmaceutics.info

The validation of these bioanalytical methods is crucial to ensure their reliability and reproducibility for their intended purpose. pnrjournal.com Validation parameters typically include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), selectivity, and stability. japsonline.compnrjournal.com

| Bioanalytical Method Component | Purpose | Source(s) |

| Sample Preparation (e.g., LLE, SPE) | Removal of interferences from biological matrices (cell lysates, tissues), analyte concentration. | mdpi.com |

| LC-MS/MS | Highly sensitive and selective separation, detection, and quantification of Cumambrin B in biological samples. | pnrjournal.commdpi.com |

| Method Validation | Ensures the reliability and reproducibility of the analytical data for parameters like accuracy, precision, and sensitivity. | japsonline.compnrjournal.com |

Preclinical Research Models and Experimental Methodologies for Cumambrin B Evaluation

In Vitro Cell Culture Models for Biological Activity Assessment

In vitro cell culture models are fundamental in the initial screening and mechanistic evaluation of Cumambrin B. These systems allow for the controlled investigation of the compound's effects on specific cell types implicated in various pathologies, including cancer and inflammatory diseases.

Researchers have utilized a variety of human and murine cell lines to test the bioactivity of Cumambrin B and its closely related analogue, Cumambrin A. For instance, in the context of cancer research, human colorectal cancer cells (HCT-116) and breast cancer cell lines (such as MCF-7 and MDA-MB-231) are commonly employed to assess anti-proliferative and cytotoxic effects. embopress.orgnih.govmdpi.com Studies on HCT-116 have demonstrated the dose-dependent growth-inhibitory effects of sesquiterpene lactones. mdpi.com In breast cancer research, cell lines like MCF-7, MDA-MB-231, and HCC-1954 are used to investigate mechanisms related to cell invasion, metastasis, and response to treatment. embopress.orgnih.gov

For evaluating anti-inflammatory and immunomodulatory properties, the murine macrophage cell line RAW 264.7 is a standard model. mdpi.comresearchgate.net These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory response, allowing researchers to study how Cumambrin B affects inflammatory pathways. Similarly, to investigate its role in bone biology, particularly its effect on osteoporosis, bone marrow-derived macrophages (BMMs) and RAW 264.7 cells are used as precursors for osteoclasts. researchgate.netnih.govresearchgate.net The differentiation of these cells into bone-resorbing osteoclasts is induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), providing a system to test the inhibitory potential of compounds like Cumambrin A on osteoclastogenesis. nih.govresearchgate.net

The following table summarizes the key in vitro models used in the study of Cumambrin A, a closely related and more extensively studied compound, which provides a strong inferential basis for Cumambrin B research.

Table 1: In Vitro Cell Culture Models Used in Sesquiterpene Lactone Research

| Cell Line | Cell Type/Origin | Biological Activity Studied | Key Findings & Mechanisms Investigated |

| RAW 264.7 | Murine Macrophage | Anti-inflammatory, Osteoclastogenesis | Inhibition of RANKL-induced NF-κB and NFATc1 activity; Suppression of JNK and ERK signaling pathways. mdpi.comresearchgate.netnih.govresearchgate.net |

| BMMs | Murine Bone Marrow-Derived Macrophages | Osteoclastogenesis, Bone Resorption | Inhibition of osteoclast formation and differentiation; Suppression of osteoclast marker genes (Cathepsin K, V-ATPase d2). researchgate.netnih.govresearchgate.net |

| HCT-116 | Human Colorectal Carcinoma | Anticancer, Anti-proliferative | Dose-dependent growth inhibition. mdpi.com |

| MCF-7 | Human Breast Adenocarcinoma (ER+) | Anticancer, Invasion, Metastasis | Used to study hormone-positive breast cancer pathways and protein expression profiles. embopress.orgnih.govmdpi.com |

| MDA-MB-231 | Human Breast Adenocarcinoma (Triple-Negative) | Anticancer, Invasion, Metastasis | Used to study aggressive, triple-negative breast cancer and the effects on migratory capacity. embopress.org |

| U937 | Human Leukemia | Apoptosis Modulation | Investigated for cytoprotective effects and modulation of drug-induced apoptosis. mdpi.com |

| SH-SY5Y | Human Neuroblastoma | Neuroprotection | Used to assess protective effects against oxidative stress-induced neurotoxicity. mdpi.com |

Ex Vivo Tissue Culture and Organotypic Models

Currently, there is limited specific information available in peer-reviewed literature regarding the use of ex vivo tissue culture or organotypic models for the evaluation of Cumambrin B. While these models, which involve the use of fresh tissue explants or 3D tissue constructs, are valuable for bridging the gap between in vitro and in vivo research, their application specifically for Cumambrin B has not been extensively documented. The development of patient-derived xenografts (PDXs), where tumor fragments from patients are implanted in immunodeficient mice, represents a related advanced model, though this falls more within the in vivo category. mdpi.com Future research could benefit from employing ex vivo models, such as cultured bone fragments or tumor slices, to study the effects of Cumambrin B in a more physiologically relevant microenvironment.

In Vivo Animal Models for Investigating Systemic Biological Effects

In vivo animal models are crucial for understanding the systemic effects of Cumambrin B, providing insights into its efficacy in a whole-organism context. These models are particularly important for studying complex conditions like inflammation, bone disease, and cancer.

For assessing anti-inflammatory activity, the carrageenan-induced paw edema model in rats or mice is a standard and widely used method. mdpi.combrieflands.comexplorationpub.commdpi.com In this model, injection of carrageenan into the paw induces an acute, localized inflammatory response, characterized by swelling (edema). explorationpub.commdpi.com The efficacy of an anti-inflammatory agent is measured by its ability to reduce the volume of this edema over time. mdpi.com This model has been used to demonstrate the in vivo anti-inflammatory effects of compounds structurally related to Cumambrin B. mdpi.com

In the context of bone disease, the ovariectomized (OVX) mouse model is the gold standard for studying postmenopausal osteoporosis. nih.gov Ovariectomy induces estrogen deficiency, leading to accelerated bone loss and mimicking the human condition. nih.govresearchprotocols.org This model has been instrumental in showing that Cumambrin A can protect against estrogen withdrawal-induced bone loss by inhibiting osteoclast formation and bone resorption in vivo. nih.gov

For cancer research, tumor xenograft models are commonly employed. mdpi.comnih.govmdpi.com These models typically involve the subcutaneous or orthotopic (i.e., into the relevant organ, such as the tibia for bone-related cancers) injection of human cancer cells into immunocompromised mice (e.g., nude or SCID mice). mdpi.comnih.govmdpi.com This allows the tumor to grow in a living system, enabling the evaluation of a compound's ability to inhibit tumor growth and metastasis. ans-biotech.com While specific xenograft studies focusing solely on Cumambrin B are not prevalent, models using breast cancer cell lines like MDA-MB-231 are standard for creating bone metastases to test new therapies. mdpi.com

Table 2: In Vivo Animal Models for Preclinical Evaluation

| Animal Model | Condition Investigated | Purpose of the Model | Key Systemic Effects Investigated |

| Carrageenan-Induced Paw Edema (Rat/Mouse) | Acute Inflammation | To assess anti-inflammatory activity by inducing localized, acute edema. mdpi.comexplorationpub.commdpi.com | Reduction of paw swelling (edema volume). mdpi.com |

| Ovariectomized (OVX) Mouse | Osteoporosis / Bone Loss | To mimic postmenopausal estrogen deficiency and subsequent bone loss. nih.gov | Prevention of bone loss, reduction in osteoclast numbers, preservation of bone microarchitecture. nih.gov |

| Tumor Xenograft (Immunocompromised Mouse) | Cancer (e.g., Breast Cancer) | To evaluate the anti-tumor efficacy of a compound on human cancer cells growing in a living organism. mdpi.comnih.govmdpi.com | Inhibition of tumor growth, reduction in tumor volume, prevention of metastasis. ans-biotech.com |

Application of Advanced 'Omics' Technologies in Preclinical Research

Advanced 'omics' technologies—such as transcriptomics, proteomics, and metabolomics—are increasingly being applied in preclinical research to obtain a global, unbiased view of the molecular changes induced by compounds like Cumambrin B. nih.govmdpi.comrevespcardiol.org These powerful techniques move beyond single-target analysis to map the complex network of genes, proteins, and metabolites affected by the compound, offering deep mechanistic insights. researchgate.net

Transcriptomics: This technology analyzes the complete set of RNA transcripts (the transcriptome) in a cell or tissue at a given moment. It can reveal how Cumambrin B alters gene expression patterns. For example, RNA sequencing could identify the upregulation of anti-apoptotic genes or the downregulation of pro-inflammatory cytokine genes, providing clues to the compound's mode of action. nih.gov

Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. mdpi.com Using techniques like mass spectrometry, researchers can identify and quantify thousands of proteins in a sample. nih.govnih.gov This approach can reveal how Cumambrin B affects key signaling proteins, such as those in the NF-κB and STAT3 pathways, which are central to inflammation and cancer. embopress.orgnih.govembopress.org Proteomic analysis of breast cancer cell lines, for instance, has been used to identify proteins and pathways associated with treatment resistance and metastasis, which could be targets for compounds like Cumambrin B. embopress.orgnih.gov

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. mdpi.comrevespcardiol.org By measuring the changes in small molecules like lipids, amino acids, and nucleotides, metabolomics can provide a functional readout of the cellular state. frontiersin.org Integrated analysis of proteomics, transcriptomics, and metabolomics can offer a highly detailed picture of a drug's impact, linking gene expression changes to protein function and subsequent metabolic shifts. researchgate.netfrontiersin.org

While the direct application of a full multi-omics approach to Cumambrin B is still an emerging area, the methodologies are well-established. For example, proteomic analyses of breast cancer cell lines like MCF-7 have identified dysregulated proteins involved in metabolic reprogramming and transcription that represent potential therapeutic targets. mdpi.commdpi.com Luciferase reporter gene assays, a more targeted technique, have been used to confirm that Cumambrin A inhibits the activity of the transcription factors NF-κB and NFAT, which was first suggested by broader pathway analysis. researchgate.netresearchgate.net

Future Research Directions and Emerging Perspectives for Cumambrin B

Elucidation of Novel Molecular Targets and Undiscovered Signaling Pathways

While some biological activities of Cumambrin B have been documented, a comprehensive understanding of its molecular targets and the signaling pathways it modulates is still developing. Future research will likely focus on identifying novel protein binding partners and unraveling its impact on complex cellular signaling networks. The α-methylene-γ-lactone functional group present in cumambrins is known to be biologically active and can bind to sulfhydryl groups in amino acids and proteins, which may disrupt enzyme activity. arizona.edu This suggests a broad potential for interacting with various cellular components.

Recent in silico studies have explored the interaction of Cumambrin B with specific protein targets. For instance, molecular docking simulations have investigated its binding energy with proteins relevant to plant pests, suggesting potential applications in agriculture. dergipark.org.tr Further research is needed to validate these computational predictions through in vitro and in vivo experiments. Identifying these targets could reveal new therapeutic avenues for diseases where these pathways are dysregulated. For example, investigations into its effects on signaling pathways involved in cancer cell proliferation, such as those in human ovarian cancer cells, are emerging areas of interest. ksabc.kr

Exploration of Chemical Synthesis and Semisynthesis Strategies for Novel Analogues

The natural abundance of Cumambrin B can be relatively low, making its isolation in large quantities challenging. mdpi.com This limitation highlights the need for efficient chemical synthesis and semisynthesis strategies. Total synthesis of cumambrin-type sesquiterpene lactones has been achieved through methods like tandem allylboration/lactonization chemistry. mdpi.com

Moreover, the creation of novel analogues through semisynthesis offers a powerful approach to enhance the bioactivity and explore the structure-activity relationships of Cumambrin B. By modifying its chemical structure, researchers can potentially improve its potency, selectivity, and pharmacokinetic properties. For example, derivatives of Cumambrin B, such as angeloylcumambrin B and tigloylcumambrin B, have shown different biological activities compared to the parent compound. mdpi.comthieme-connect.com Future efforts in this area could lead to the development of more effective therapeutic agents based on the cumambrin scaffold.

Investigation of Synergistic Biological Effects with Other Bioactive Compounds in Research Models

The potential for Cumambrin B to act synergistically with other bioactive compounds is a promising area of future research. Combining natural products or pairing them with conventional drugs can often lead to enhanced therapeutic effects and may help overcome drug resistance. Studies have shown that combinations of sesquiterpene lactones can exert additive effects, suggesting they may act on different targets. researchgate.net

Future investigations should explore the synergistic potential of Cumambrin B with other natural products, such as flavonoids, which are also found in Chrysanthemum species, or with established therapeutic agents. mdpi.com For instance, research could examine whether Cumambrin B can enhance the efficacy of chemotherapeutic drugs in cancer models or potentiate the activity of antimicrobial agents. Such studies would require well-designed in vitro and in vivo models to assess these combined effects systematically.

Development of Advanced Preclinical Models for Mechanistic Studies

To gain deeper insights into the mechanisms of action of Cumambrin B, the development and use of advanced preclinical models are essential. While initial studies have utilized various human cancer cell lines, more sophisticated models are needed to better mimic human physiology and disease states. thieme-connect.com

Future research could employ three-dimensional (3D) cell culture systems, such as spheroids or organoids, to study the effects of Cumambrin B in a more physiologically relevant context. Additionally, the use of animal models that more accurately reflect human diseases will be crucial for evaluating its in vivo efficacy and for conducting detailed mechanistic studies. For instance, humanized mouse models could be valuable for investigating its effects on the human immune system or in the context of specific human cancers. ucl.ac.uk These advanced models will provide a more robust platform for translating basic research findings into potential clinical applications.

Potential as Chemical Probes and Tools for Biological System Research

Beyond its potential therapeutic applications, Cumambrin B and its derivatives could serve as valuable chemical probes for studying biological systems. The ability of sesquiterpene lactones to interact with specific cellular targets makes them useful tools for dissecting complex biological processes. arizona.edu

By designing and synthesizing labeled versions of Cumambrin B, such as fluorescent or biotinylated analogues, researchers could visualize its subcellular localization and identify its binding partners within cells. This would provide direct evidence of its molecular targets and help to elucidate its mechanism of action at a molecular level. Such chemical probes would be invaluable for fundamental research in cell biology and pharmacology, contributing to a broader understanding of the cellular pathways that this natural product influences.

Q & A

Q. What are the primary natural sources of Cumambrin B, and what analytical techniques are used for its characterization?

Cumambrin B is a sesquiterpene lactone primarily isolated from Anthemis carpatica (aerial parts) . For characterization, researchers employ High-Performance Liquid Chromatography–Time-of-Flight Electrospray Ionization Mass Spectrometry (HPLC-TOF-ESI-MS) to confirm its molecular structure (C₁₅H₂₀O₄, MW 264.32) and quantify it in plant extracts. Calibration curves, linearity ranges (e.g., 0.1–100 µg/mL), and validation parameters (e.g., LOD, LOQ, RSD <5%) ensure reproducibility .

Q. What in vitro models are suitable for initial screening of Cumambrin B’s pharmacological activity?

The OVCAR3 ovarian cancer cell line is a validated model for studying Cumambrin B’s anti-cancer effects. Key endpoints include:

- Apoptosis induction : Measure caspase-3/7 activation and PARP cleavage via Western blot.

- Cell cycle arrest : Quantify p27, cyclin E1, and CDK2 protein expression using flow cytometry or immunoblotting .

- Cytotoxicity : Use MTT assays at concentrations ranging from 1–100 µM, with IC₅₀ calculations via nonlinear regression .

Q. How can researchers validate the purity of Cumambrin B isolates for experimental use?

Combine chromatographic and spectroscopic methods :

- HPLC-UV/ELSD : Assess purity (>95%) with a C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water gradient, and UV detection at 210 nm.

- NMR spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR peaks (e.g., δ 5.32 ppm for α,β-unsaturated lactone protons) .

Advanced Research Questions

Q. How should dose-response experiments be designed to evaluate Cumambrin B’s anti-cancer efficacy while minimizing off-target effects?

- Concentration range : Test 0.1–100 µM in triplicate, including vehicle controls (e.g., DMSO ≤0.1%).

- Time-course analysis : Assess effects at 24, 48, and 72 hours to distinguish acute vs. chronic toxicity.